Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
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Overview
Description
Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound features a furan ring, a quinoline moiety, and a piperidine ring, making it a complex and intriguing molecule for various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. One common synthetic route includes:
Preparation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Preparation of the Quinoline Moiety: Quinoline derivatives are often synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Preparation of the Piperidine Ring: Piperidine rings are commonly synthesized through the hydrogenation of pyridine derivatives.
Assembly of the Final Compound: The final step involves the coupling of the furan ring, quinoline moiety, and piperidine ring through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Furanones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. The furan ring may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells. The piperidine ring enhances the compound’s binding affinity to its molecular targets, increasing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Furan-3-yl(4-(quinolin-6-yloxy)piperidin-1-yl)methanone
- Furan-3-yl(4-(quinolin-8-yloxy)morpholin-1-yl)methanone
Uniqueness
Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of the furan, quinoline, and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in similar compounds .
Properties
IUPAC Name |
furan-3-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-19(15-8-12-23-13-15)21-10-6-16(7-11-21)24-17-5-1-3-14-4-2-9-20-18(14)17/h1-5,8-9,12-13,16H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNKZMIHUWCQQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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